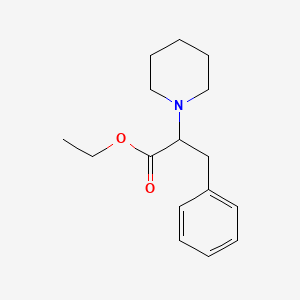

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum (400 MHz, CDCl₃) displays characteristic signals:

- A triplet at δ 1.02–1.29 ppm integrates for the ethyl group’s methyl protons (CH₃CH₂O).

- Multiplet resonances between δ 2.34–3.78 ppm correspond to the piperidine ring’s N–CH₂ and CH₂ groups, with coupling constants (J) of 7.2–18.4 Hz.

- Aromatic protons from the phenyl group appear as a multiplet at δ 7.15–7.63 ppm.

The ¹³C NMR spectrum (100 MHz, CDCl₃) reveals:

Infrared (IR) Spectroscopy

Key IR absorption bands include:

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 261.1730 [M+H]⁺ (calculated: 261.1730 for C₁₆H₂₃NO₂). Fragmentation patterns show dominant peaks at m/z 205 (loss of C₃H₈O₂) and m/z 190 (cleavage of the piperidine ring).

Conformational Analysis of Piperidine-Phenyl-Propanate System

The piperidine ring adopts a chair conformation , minimizing steric hindrance between the phenyl group and the ester moiety. Density functional theory (DFT) calculations on analogous structures predict a dihedral angle of 112–118° between the phenyl ring and the propanoate plane, favoring a staggered arrangement. This conformation is stabilized by:

- Hyperconjugation : Electron donation from the piperidine nitrogen to the ester carbonyl.

- Van der Waals interactions : Between the phenyl group’s ortho-hydrogens and the piperidine’s axial hydrogens.

Table 2: Key geometric parameters (DFT-optimized).

| Parameter | Value |

|---|---|

| C2–N bond length | 1.47 Å |

| C3–C(phenyl) bond length | 1.51 Å |

| Dihedral angle (C2–C3) | 112° |

Computational Modeling of Electronic Structure

DFT studies at the B3LYP/6-311+G(d,p) level reveal:

- The HOMO (-6.2 eV) is localized on the piperidine nitrogen and ester oxygen, indicating nucleophilic reactivity.

- The LUMO (-1.8 eV) resides on the phenyl ring, suggesting electrophilic aromatic substitution sites.

- Natural Bond Orbital (NBO) analysis shows strong n→π* interactions between the piperidine lone pair and the ester carbonyl (stabilization energy: 12.3 kcal/mol).

Figure 1: HOMO-LUMO distribution (simulated using Gaussian 09).

- HOMO : Piperidine N and ester O.

- LUMO : Phenyl π-system.

Propriétés

IUPAC Name |

ethyl 3-phenyl-2-piperidin-1-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2/c1-2-19-16(18)15(17-11-7-4-8-12-17)13-14-9-5-3-6-10-14/h3,5-6,9-10,15H,2,4,7-8,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBLOJVMHVGRPPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=CC=C1)N2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50391753 | |

| Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122806-10-4 | |

| Record name | ETHYL 3-PHENYL-2-(PIPERIDIN-1-YL)PROPANOATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50391753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can be synthesized through several methods. One common approach involves the esterification of 3-phenyl-2-(piperidin-1-yl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the alkylation of ethyl 3-phenylpropanoate with piperidine. This reaction can be carried out using a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as acidic resins or immobilized enzymes can be used to facilitate the esterification process. Additionally, solvent-free conditions or the use of green solvents may be employed to reduce environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-phenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

Oxidation: The ester group can be oxidized to form the corresponding carboxylic acid.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: 3-phenyl-2-(piperidin-1-yl)propanoic acid.

Reduction: 3-phenyl-2-(piperidin-1-yl)propanol.

Substitution: Nitro or halogenated derivatives of the phenyl group.

Applications De Recherche Scientifique

Pharmacological Studies

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate has been investigated for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets.

- Antiviral Activity : Research indicates that compounds similar to this compound may inhibit viral RNA-dependent RNA polymerases, which are crucial for viral replication. This suggests a potential role as an antiviral agent against various viral infections .

Structure-Activity Relationship (SAR) Studies

The compound has been used in SAR studies to optimize pharmacological properties. Modifications to the piperidine ring can enhance solubility and bioavailability without compromising activity. For instance, studies have shown that substituting different groups on the piperidine ring can lead to improved efficacy in inhibiting viral replication .

Synthesis and Derivatives

The synthesis of this compound has been documented, providing a pathway for the development of related compounds with enhanced properties . The ability to create derivatives allows researchers to explore a wide range of biological activities.

Potential Use in Neurology

Given the presence of the piperidine moiety, this compound may have implications in treating neurological disorders. Piperidine derivatives are often explored for their neuroprotective effects and ability to modulate neurotransmitter systems.

Anti-inflammatory Properties

Studies have suggested that compounds with similar structures can exhibit anti-inflammatory effects, making this compound a candidate for further exploration in inflammatory disease models.

Chemical Intermediates

This compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Cosmetic Industry

Due to its potential bioactivity, this compound might find applications in cosmetic formulations aimed at skin protection or enhancement.

Mécanisme D'action

The mechanism by which ethyl 3-phenyl-2-(piperidin-1-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The piperidine ring can enhance binding affinity to certain receptors, while the ester group can undergo hydrolysis to release active metabolites.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

This compound belongs to a class of piperidine-containing esters with diverse applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Structural Differences and Implications

Positional Isomerism :

- Ethyl 3-phenyl-3-(piperidin-1-yl)propanoate (CAS 17824-87-2) differs by the piperidine substitution at C3 instead of C2.

Ester Chain Length :

- Mthis compound (CAS 7079-02-9) replaces the ethyl ester with a methyl group. Shorter ester chains typically reduce lipophilicity, impacting solubility and metabolic stability .

Phenyl Group Presence :

- Methyl 3-(piperidin-1-yl)propanoate lacks the phenyl group, simplifying the structure. The absence of aromaticity may reduce π-π stacking interactions, limiting applications in receptor-binding studies .

Research Findings and Performance Metrics

- Synthetic Efficiency: this compound demonstrates superior synthesis efficiency (95% yield) compared to its methyl analog (85–90%) .

- Stability : The ethyl ester’s longer chain may enhance stability under storage compared to methyl esters, which are prone to faster hydrolysis .

- Safety : Piperidine-containing analogs generally exhibit moderate toxicity, but the phenyl group in the target compound may introduce additional hazards (e.g., respiratory irritation) .

Activité Biologique

Chemical Structure and Properties

Ethyl 3-phenyl-2-(piperidin-1-YL)propanoate consists of a piperidine ring, which is known for its diverse biological activities, including analgesic, anti-inflammatory, and anti-tumor effects. Its structure can be represented as follows:

Biological Activity Overview

- Anticancer Potential : Research on piperidine derivatives indicates that they may exhibit anticancer properties. For example, compounds with similar structures have shown cytotoxicity in various cancer cell lines. A study highlighted that certain piperidine derivatives induced apoptosis in hypopharyngeal tumor cells, suggesting that modifications to the piperidine structure could enhance anticancer activity .

- Neuroprotective Effects : Piperidine-based compounds have been studied for their neuroprotective effects. Inhibitors like TPPU (a related piperidine derivative) have demonstrated the ability to reduce neurotoxicity in animal models, indicating a potential for similar effects in this compound .

- Mechanism of Action : The mechanism by which piperidine derivatives exert their biological effects often involves interaction with specific receptors or enzymes. For instance, some compounds have been shown to inhibit soluble epoxide hydrolase (sEH), which plays a role in inflammatory pathways . This suggests that this compound might also interact with similar targets.

Research Findings and Case Studies

Despite the lack of direct studies on this compound, related literature provides valuable insights:

Future Research Directions

To fully understand the biological activity of this compound, further investigation is required:

- In Vitro Studies : Conducting cell-based assays to evaluate cytotoxicity and apoptosis induction in various cancer cell lines.

- In Vivo Studies : Testing the compound in animal models to assess its pharmacokinetics and potential therapeutic effects.

- Mechanistic Studies : Exploring the interaction of this compound with specific biological targets, such as receptors or enzymes involved in disease pathways.

Q & A

Q. How should researchers resolve contradictions in hazard data across SDS sources?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.